molecular formula C14H17N3OS B4017461 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE

Cat. No.: B4017461
M. Wt: 275.37 g/mol
InChI Key: DBDVNJWMPWCYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE is a chemical compound that features a triazole ring, a phenyl group, and a butyl chain The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities

Properties

IUPAC Name

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-3-9-13-15-14(17-16-13)19-10-12(18)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDVNJWMPWCYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE typically involves the reaction of a triazole derivative with a phenyl ethanone derivative. One common method involves the S-alkylation of a triazole-thiol compound with a bromo-phenylethanone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE is not fully understood, but it is believed to involve interactions with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE is unique due to its specific combination of a triazole ring, a phenyl group, and a butyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.